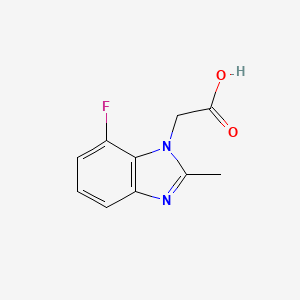

1-(2,5-Dimethoxyphenyl)-1-(hydroxyimino)ethane

Descripción general

Descripción

The compound "1-(2,5-Dimethoxyphenyl)-1-(hydroxyimino)ethane" is not directly studied in the provided papers. However, related compounds and their properties have been investigated, which can offer insights into the behavior of similar molecular structures. For instance, the molecular structure and properties of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone were examined using X-ray diffraction and vibrational spectroscopy, supported by computational studies using density functional theory (DFT) . Additionally, the structure of glycol derivatives, including 1,2-dimethoxy ethane, was explored through experimental and theoretical methods, providing a comparative analysis of their conformations and interactions .

Synthesis Analysis

While the synthesis of "1-(2,5-Dimethoxyphenyl)-1-(hydroxyimino)ethane" is not explicitly discussed, the papers do mention the synthesis of related compounds. For example, a new basic ionic liquid was synthesized and used as a catalyst for the one-pot synthesis of xanthene derivatives, demonstrating the potential for innovative catalytic methods in the synthesis of complex organic molecules .

Molecular Structure Analysis

The molecular structure of related compounds has been thoroughly investigated. The compound 1-(2-hydroxy-4,5-dimethylphenyl)ethanone was found to crystallize in the monoclinic space group C2/c, with experimental and theoretical data showing good agreement . Similarly, the structure of glycol derivatives was analyzed, revealing that molecules like ethane-1,2-diol predominantly adopt a gauche conformation with intramolecular hydrogen bonds .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of "1-(2,5-Dimethoxyphenyl)-1-(hydroxyimino)ethane." However, the use of a new ionic liquid catalyst for synthesizing xanthene derivatives indicates that such catalysts could potentially be applied to facilitate reactions involving similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds closely related to "1-(2,5-Dimethoxyphenyl)-1-(hydroxyimino)ethane" have been studied. The X-ray diffraction and vibrational spectroscopy of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, along with DFT calculations, provided insights into the geometrical parameters and vibrational frequencies of the compound . The study of glycol derivatives highlighted the importance of intramolecular and intermolecular hydrogen bonding, which influences the physical properties of these compounds .

Aplicaciones Científicas De Investigación

Crystal Structures and Bond Length Analysis

- Harada and Ogawa (2001) conducted a study on the crystal structures of various compounds, including 1,2-diphenylethane derivatives. They observed an apparent shortening of the ethane bond in these structures, which was attributed to torsional vibration of the C—Ph bonds in crystals (Harada & Ogawa, 2001).

Photophysical Investigation

- Asiri et al. (2017) synthesized and studied the structure of (2 E )-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a compound related to 1-(2,5-Dimethoxyphenyl)-1-(hydroxyimino)ethane. They analyzed its electronic absorption and emission spectra in different solvents, determining solvatochromic properties such as extinction coefficient and transition dipole moment (Asiri et al., 2017).

Synthesis and Chemical Properties

- Li Hong-xia (2007) reported the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, demonstrating its effectiveness as a chemical protective group and its behavior under various solvents (Li Hong-xia, 2007).

- Gambarotti and Bjørsvik (2015) explored the Baeyer–Villiger oxidation of acetophenones and direct ring hydroxylation of methoxy-substituted benzenes. They used an oxidative system involving 3-chloroperbenzoic acid and 2,6-dimethoxyacetophenone as model substrates (Gambarotti & Bjørsvik, 2015).

Corrosion Inhibition

- Emregül et al. (2006) investigated the effect of Schiff base compounds, including 1-(2-(2-hydroxyethylamino)ethylimino)ethyl)phenol, on steel corrosion in acidic solutions. They found these compounds to be effective inhibitors for mild steel in acidic media (Emregül et al., 2006).

Electrophilic Aromatic Bromination

- Yong-nan Xu (2012) synthesized Methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate and established an optimized condition for electrophilic aromatic bromination of aromatic ethers, demonstrating the utility of this approach in synthesizing derivatives of 1-(2,5-Dimethoxyphenyl)-1-(hydroxyimino)ethane (Xu Yong-nan, 2012).

X-Ray Diffraction and Molecular Dynamics

- Gontrani et al. (2020) provided insights into the structure of glycols and derivatives through X-ray diffraction and molecular dynamics studies. Their work included an investigation of 1,2-dimethoxy ethane, which shares structural similarities with 1-(2,5-Dimethoxyphenyl)-1-(hydroxyimino)ethane (Gontrani et al., 2020).

Carbon-Carbon Bond Cleavage

- Zollinger et al. (2004) investigated the carbon-carbon bond cleavage of 1,2-diphenylethanes, including 1,2-dimethoxy-1,2-di-(p-tert-butylphenyl)-ethane, on a boron-doped diamond electrode. This research provides insights into the electrochemical behavior of compounds related to 1-(2,5-Dimethoxyphenyl)-1-(hydroxyimino)ethane (Zollinger et al., 2004).

Propiedades

IUPAC Name |

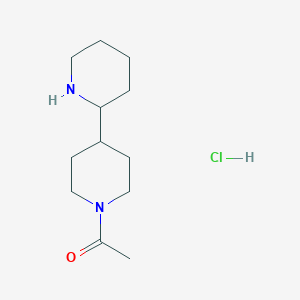

(NE)-N-[1-(2,5-dimethoxyphenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(11-12)9-6-8(13-2)4-5-10(9)14-3/h4-6,12H,1-3H3/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEJVZRCMSXTBW-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901243436 | |

| Record name | Ethanone, 1-(2,5-dimethoxyphenyl)-, oxime, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901243436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158364-42-2 | |

| Record name | Ethanone, 1-(2,5-dimethoxyphenyl)-, oxime, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158364-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2,5-dimethoxyphenyl)-, oxime, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901243436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-2-Cyclopropyl-5-fluoro-1H-benzo[d]imidazol-1-ylacetic acid](/img/structure/B3034258.png)

![2-cyano-N-[3-(diethylamino)propyl]acetamide](/img/structure/B3034259.png)

![7'-Chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B3034261.png)

![7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B3034264.png)

![(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B3034266.png)

![2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine](/img/structure/B3034270.png)